4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic Acid
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Overview
Description
4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a dimethyl-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursorsThe final steps often include oxidation and esterification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzyloxy compounds .
Scientific Research Applications
4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy and oxobutanoic acid moieties can engage in various chemical reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy and hydroxy groups but differs in the aldehyde functionality.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H16O5 |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C13H16O5/c1-13(2,12(16)17)10(14)11(15)18-8-9-6-4-3-5-7-9/h3-7,10,14H,8H2,1-2H3,(H,16,17) |
InChI Key |
GPUUIFLHXJQESG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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